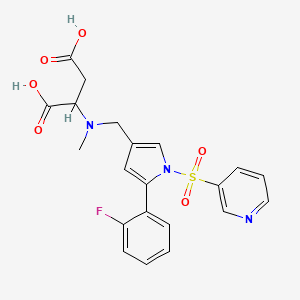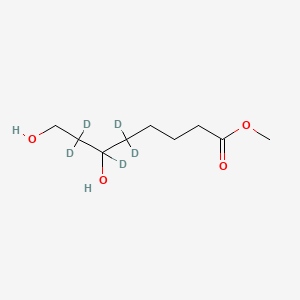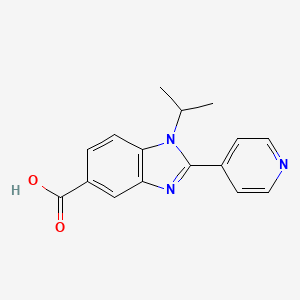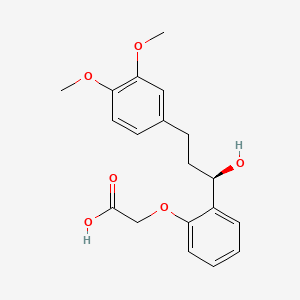![molecular formula C23H23F2N5O3S B13860702 3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a pyrazolyl group, and a piperidinyl moiety, along with difluoro and methoxy substituents on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazolyl Group: This step often involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with a pyrazole derivative under suitable conditions.
Attachment of the Piperidinyl Moiety: This can be done through nucleophilic substitution or other suitable reactions.
Incorporation of Difluoro and Methoxy Substituents: These substituents can be introduced through electrophilic aromatic substitution or other appropriate methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications:
作用机制
The mechanism of action of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of specific receptors involved in signaling pathways.
Inhibition of Enzymes: Blocking the activity of enzymes that play a role in disease progression.
Modulation of Ion Channels: Affecting the function of ion channels to alter cellular excitability and signaling.
相似化合物的比较
Similar Compounds
- **3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine shares structural similarities with other pyrrolo[2,3-b]pyridine derivatives, such as:
- 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine analogs with different substituents on the phenyl ring.
- Compounds with variations in the pyrazolyl or piperidinyl groups.
Uniqueness
The uniqueness of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C23H23F2N5O3S |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
3-(3,5-difluoro-2-methoxyphenyl)-5-[1-(1-methylsulfonylpiperidin-4-yl)pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H23F2N5O3S/c1-33-22-18(8-16(24)9-21(22)25)20-12-27-23-19(20)7-14(10-26-23)15-11-28-30(13-15)17-3-5-29(6-4-17)34(2,31)32/h7-13,17H,3-6H2,1-2H3,(H,26,27) |
InChI 键 |
NIFLRVAYOHHDFN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1F)F)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C5CCN(CC5)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)



